- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde, Main Group Metal Chemistry, 1999, 22(2), 89-94
Cas no 947-91-1 (Diphenylacetaldehyde (>80%))
Diphenylacetaldehyde (>80%) structure
Product Name:Diphenylacetaldehyde (>80%)
Numero CAS:947-91-1
MF:C14H12O
MW:196.244483947754
MDL:MFCD00006972
CID:94229
PubChem ID:13696
Update Time:2025-05-23
Diphenylacetaldehyde (>80%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-Diphenylacetaldehyde
- Acetaldehyde, 2,2-diphenyl-
- Diphenylacetaldehyde
- Acetaldehyde, diphenyl-
- Diphenylketen
- DIPHENYL-ACETALDEHYDE
- alpha-Phenylbenzeneacetaldehyde
- Benzeneacetaldehyde, .alpha.-phenyl-
- HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Diphenylethanal
- Diphenyl-acetaldehyd
- diphenylacetoaldehyde
- WLN: VHYR&R
- 2,2-diphenyl-acetaldehyde
- Diphenylacetaldehyde, 97%
- 2-Phenyl-benzeneacetaldehyde
- DT
- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
- α-Phenylbenzeneacetaldehyde (ACI)
- 2,2-Bisphenyl acetaldehyde
- 2,2-Diphenylethanal
- NSC 21645
- α,α-Diphenylacetaldehyde
- AKOS001043900
- Diphenylacetaldehyde (>80%)
- DTXSID80241575
- NSC21645
- SY051214
- J-640468
- MFCD00006972
- UNII-GMF2B8R7DD
- BRN 1424292
- Benzeneacetaldehyde, alpha-phenyl-
- J-800292
- 4-07-00-01400 (Beilstein Handbook Reference)
- DS-14725
- Z56899117
- NSC-21645
- EN300-17215
- CHEMBL4460620
- GMF2B8R7DD
- EINECS 213-433-7
- SCHEMBL193931
- D2492
- DPAA cpd
- 947-91-1
- DTXCID10164066
- AI3-20753
- NS00040419
- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
- BENZENEACETALDEHYDE, ?-PHENYL-
-
- MDL: MFCD00006972
- Inchi: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
- Chiave InChI: HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Sorrisi: O=CC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1424292
Proprietà calcolate
- Massa esatta: 196.08900
- Massa monoisotopica: 196.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 17.1
- Carica superficiale: 0
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.106 g/mL at 25 °C(lit.)
- Punto di ebollizione: 175°C/14mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.589(lit.)
- PSA: 17.07000
- LogP: 3.01740
- Solubilità: Non determinato
Diphenylacetaldehyde (>80%) Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315;H319;H335
- Dichiarazione di avvertimento: P280;P302+P352;P305+P351+P338;P261
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S23-S24/25
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:AB2827500
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:-20 °C
Diphenylacetaldehyde (>80%) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065336-1g |
Diphenylacetaldehyde |
947-91-1 | 95% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 065336-5g |
Diphenylacetaldehyde |
947-91-1 | 95% | 5g |
£62.00 | 2022-03-01 | |
| Fluorochem | 065336-10g |
Diphenylacetaldehyde |
947-91-1 | 95% | 10g |
£99.00 | 2022-03-01 | |
| Fluorochem | 065336-25g |
Diphenylacetaldehyde |
947-91-1 | 95% | 25g |
£184.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D164496-1g |
Diphenylacetaldehyde (>80%) |
947-91-1 | ≥97% | 1g |
¥226.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D164496-25g |
Diphenylacetaldehyde (>80%) |
947-91-1 | ≥97% | 25g |
¥2338.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D164496-5g |
Diphenylacetaldehyde (>80%) |
947-91-1 | ≥97% | 5g |
¥720.90 | 2023-09-03 | |
| AstaTech | 60568-1/G |
DIPHENYL-ACETALDEHYDE |
947-91-1 | 95% | 1g |
$46 | 2023-09-16 | |
| AstaTech | 60568-5/G |
DIPHENYL-ACETALDEHYDE |
947-91-1 | 95% | 5g |
$138 | 2023-09-16 | |
| AstaTech | 60568-25/G |
DIPHENYL-ACETALDEHYDE |
947-91-1 | 95% | 25g |
$413 | 2023-09-16 |
Diphenylacetaldehyde (>80%) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
1.2 Reagents: Styrene
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ; 45 min, rt
Riferimento
- Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones, Synlett, 2004, (14), 2633-2635
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C
Riferimento
- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
1.2 0 °C; 10 min, 0 °C
Riferimento
- CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes, Tetrahedron Letters, 2011, 52(45), 5968-5971
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
Riferimento
- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide, Journal of Organic Chemistry, 1987, 52(22), 5030-2
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt
Riferimento
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C
Riferimento
- Efficient epoxide isomerization within a self-assembled hexameric organic capsule, RSC Advances, 2016, 6(87), 83505-83509
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
Riferimento
- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane, Heterocycles, 1988, 27(7), 1595-8
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
Riferimento
- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076
Metodo di produzione 15
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
Riferimento
- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts, Nippon Kagaku Kaishi, 1993, (7), 893-6
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
Riferimento
- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane, Tetrahedron Letters, 1987, 28(39), 4575-8
Diphenylacetaldehyde (>80%) Raw materials
- 2,2-diphenylacetic acid
- 1,1-diphenylethane-1,2-diol
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-
- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-
- trans-Stilbene Oxide
- HYDROBENZOIN
- Benzeneethanol, β-bromo-α-phenyl-
- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)
- 2,3-diphenyloxirane
- Benzeneacetic acid, a-phenyl-, sodium salt
- 2,2-Diphenyloxirane
Diphenylacetaldehyde (>80%) Preparation Products
Diphenylacetaldehyde (>80%) Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
Numero d'ordine:A24644
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:17
Prezzo ($):363.0
Email:sales@amadischem.com
Diphenylacetaldehyde (>80%) Letteratura correlata
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
947-91-1 (Diphenylacetaldehyde (>80%)) Prodotti correlati
- 34291-99-1(2-4-(propan-2-yl)phenylpropanal)
- 93-53-8(2-Phenylpropanal)
- 42365-04-8(A,A-Diphenyl-benzeneacetaldehyde)
- 34713-70-7(2-PHENYLPROPIONALDEHYDE)
- 99-72-9(2-(4-methylphenyl)propanal)
- 27956-35-0(2-(4-Methylphenyl)malonaldehyde)
- 26591-66-2(2-Phenylmalondialdehyde)
- 104488-49-5(Ethyl, 2-oxo-1,1-diphenyl-)
- 102073-01-8(Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxaldehyde)
- 849021-24-5(2-(3-Methylphenyl)malondialdehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
Purezza:99%
Quantità:100g
Prezzo ($):363.0